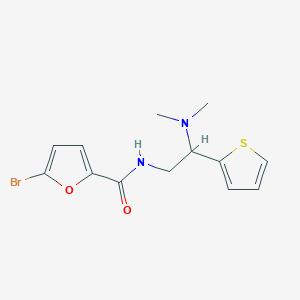

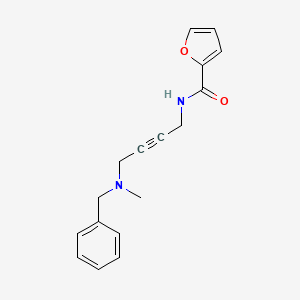

5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating various physiological processes.

Scientific Research Applications

Synthesis and Antibacterial Activities

5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide and its derivatives have been explored for their potential in the synthesis of functionalized furan-2-carboxamides. These compounds exhibit significant antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. The synthesis involves the reaction of furan-2-carbonyl chloride with various anilines, followed by arylations using palladium catalysts, demonstrating the compound's utility in developing new antibacterial agents. Docking studies and molecular dynamics simulations further validate the antibacterial efficacy, highlighting the compound's role in targeting bacterial infections resistant to conventional treatments (Siddiqa et al., 2022).

Antiprotozoal Applications

Research into derivatives of 5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide has led to the development of novel antiprotozoal agents. Specifically, compounds synthesized from this chemical framework have shown potent in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, the causative agents of sleeping sickness and malaria, respectively. The structural modifications to the furan-carboxamide backbone have enabled the identification of compounds with low nanomolar IC50 values, showcasing the potential of these derivatives in antiprotozoal therapy (Ismail et al., 2004).

Influenza A Virus Inhibition

A novel series of furan-carboxamide derivatives, related to 5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide, have been identified as potent inhibitors of the H5N1 strain of influenza A virus. These derivatives were synthesized and subjected to systematic structure-activity relationship studies, which revealed the significant influence of the 2,5-dimethyl-substituted heterocyclic moiety on anti-influenza activity. One particular derivative exhibited superior activity against H5N1, demonstrating the compound's relevance in the search for novel anti-influenza agents (Yongshi et al., 2017).

Chemical Functionalization and Molecular Interactions

The furan-carboxamide chemical framework facilitates diverse chemical functionalizations, leading to a broad range of applications in scientific research. Studies have detailed the kinetics and mechanisms of reactions involving 5-bromo-2-carbonyl derivatives of furan with amines, offering insights into the compound's reactivity and potential for creating novel chemical entities. Such investigations contribute to a deeper understanding of the molecular interactions and transformations that these compounds can undergo, providing a foundation for future applications in medicinal chemistry and drug development (Novikov & Babeshkina, 1976).

properties

IUPAC Name |

5-bromo-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2S/c1-16(2)9(11-4-3-7-19-11)8-15-13(17)10-5-6-12(14)18-10/h3-7,9H,8H2,1-2H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUSTYKGZKRGMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC=C(O1)Br)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2419112.png)

![N-cyclohexyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2419114.png)

![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2419121.png)

![2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2419125.png)

![7-(3-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B2419126.png)

![N-[3-(4-Cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2419130.png)